N-naphthalen-1-yl-2-pentylindazole-3-carboxamide is a synthetic cannabinoid that belongs to the indazole family, specifically characterized by its unique naphthalene and pentyl substituents. This compound is part of a broader class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The increasing prevalence of synthetic cannabinoids has raised concerns regarding their safety, legality, and potential for abuse.
This compound has been studied within the context of synthetic cannabinoid research, particularly in relation to its pharmacological effects and detection methods in biological samples. It has been referenced in various scientific literature and patent applications focused on synthetic cannabinoid detection and characterization.
N-naphthalen-1-yl-2-pentylindazole-3-carboxamide is classified as a synthetic cannabinoid, a type of new psychoactive substance. These substances interact with the endocannabinoid system in the body, primarily targeting cannabinoid receptors CB1 and CB2.
The synthesis of N-naphthalen-1-yl-2-pentylindazole-3-carboxamide typically involves several key steps:
The synthesis can be performed using various methods including:
The molecular formula for N-naphthalen-1-yl-2-pentylindazole-3-carboxamide can be represented as C_{20}H_{22}N_{2}O. The structure consists of:
The compound's molecular weight is approximately 318.41 g/mol. Its structural representation can be visualized using molecular modeling software or through chemical drawing tools.
N-naphthalen-1-yl-2-pentylindazole-3-carboxamide can undergo various chemical reactions typical for amides and indazoles:
The reactivity of this compound can be influenced by its electronic structure, particularly due to the presence of electron-withdrawing groups that stabilize certain reactive intermediates.
N-naphthalen-1-yl-2-pentylindazole-3-carboxamide acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors:
Studies have shown that synthetic cannabinoids often exhibit higher potency compared to natural cannabinoids, which can result in increased effects and potential toxicity.
N-naphthalen-1-yl-2-pentylindazole-3-carboxamide typically appears as a solid at room temperature. Its melting point and solubility characteristics would need to be determined through experimental procedures.
The compound is expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility in organic solvents like ethanol or dimethyl sulfoxide facilitates its use in biological assays.
N-naphthalen-1-yl-2-pentylindazole-3-carboxamide has several applications in scientific research:
Positional isomerism represents a critical structural feature in indazole-3-carboxamide synthetic cannabinoids that significantly influences their physicochemical properties and biological activity. This compound class exhibits isomerism primarily through: 1) Fluorine atom positioning on benzyl substituents, 2) Methyl group placement on the carboxamide side chain, and 3) Regiochemical variations in the indazole core. Advanced analytical techniques are essential for differentiating these isomers due to their nearly identical molecular weights and similar fragmentation patterns in standard mass spectrometry [5].
Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-QqQ-MS) has demonstrated particular utility in resolving positional isomers through collision energy optimization. For compounds with fluorine substitutions on the benzyl ring, the relative abundances of diagnostic product ions (especially those containing fluorinated moieties) show characteristic variations at different collision energies. Specifically, the 4-fluorobenzyl isomer produces prominent fragment ions at m/z 232 and 145, while the 2-fluorobenzyl isomer yields abundant ions at m/z 214 and 127 [5]. Similarly, methyl positional isomers in the carboxamide side chain exhibit distinct fragmentation pathways that enable their differentiation. The N-(1-amino-2-methyl-1-oxobutan-2-yl) isomer generates characteristic product ions at m/z 230 and 145, whereas the N-(1-amino-1-oxobutan-2-yl)-N-methyl isomer produces predominant ions at m/z 244 and 159 [5].
Table 1: Diagnostic Fragment Ions for Positional Isomers of Indazole-3-carboxamide SCRAs
| Isomer Type | Substituent Position | Characteristic Product Ions (m/z) | Relative Abundance Patterns |
|---|---|---|---|
| Fluorobenzyl | 2-fluorobenzyl | 214, 127, 145 | Higher abundance of m/z 214 at CE 25V |
| 3-fluorobenzyl | 232, 145, 117 | Dominant m/z 145 across CE range | |
| 4-fluorobenzyl | 232, 145, 127 | Higher m/z 232 at CE 15V | |
| Carboxamide methyl | N-(1-amino-2-methyl-1-oxobutan-2-yl) | 230, 145, 118 | m/z 230 > m/z 145 at CE 20V |
| N-(1-amino-1-oxobutan-2-yl)-N-methyl | 244, 159, 132 | m/z 244 dominant at CE 15V | |
| Indazole core | 1-pentyl-1H-indazole-3-carboxamide | 145, 241, 326 | Consistent across analogues |
| 2-pentyl-2H-indazole-3-carboxamide | Requires NMR differentiation | Not distinguishable by MS alone |
The emergence of 2H-indazole isomers (where the pentyl chain attaches to N2 rather than N1 of the indazole core) presents additional analytical challenges. These isomers cannot be resolved chromatographically from their 1H-indazole counterparts using standard reversed-phase columns, necessitating complementary techniques such as nuclear magnetic resonance spectroscopy for definitive identification [2]. The structural differences between 1H- and 2H-indazole isomers significantly impact receptor binding geometry and metabolic pathways, highlighting the pharmacological importance of precise isomer identification [6].
Naphthalen-1-yl-2-pentylindazole-3-carboxamide (commonly designated NNEI) occupies a distinct structural niche within the synthetic cannabinoid landscape when compared to classical and contemporary analogues. Unlike JWH-018 (an aminoalkylindole compound), NNEI features an indazole-3-carboxamide core structure with a naphthalene terminal group, representing a distinct structural subclass [1] [4]. The compound specifically incorporates: 1) A pentyl chain attached to the indazole N1 position, 2) A carboxamide linker at the C3 position, and 3) A naphthalen-1-yl group as the terminal pharmacophore element.
Table 2: Structural Comparison of NNEI with Representative SCRAs
| Compound | Core Structure | Side Chain | Terminal Group | CB1 Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| NNEI | Indazole-3-carboxamide | Pentyl | Naphthalen-1-yl | 0.9 (estimated) |
| JWH-018 | Indole-3-carboxamide | Naphthalen-1-yl | None (direct link) | 2.9 [1] |
| AB-FUBINACA | Indazole-3-carboxamide | 4-Fluorobenzyl | Valinamide | 0.9 [5] |
| ADB-PINACA | Indazole-3-carboxamide | Pentyl | tert-Leucinamide | 0.5 (estimated) |
| FDU-NNEI | Indazole-3-carboxamide | 4-Fluorobenzyl | Naphthalen-1-yl | Not reported |
The transition from indole to indazole cores in synthetic cannabinoid design represents a strategic modification to enhance metabolic stability while maintaining receptor affinity. Indazole-containing compounds like NNEI and AB-FUBINACA demonstrate approximately 10-fold greater CB1 receptor binding affinity (Ki ≈ 0.9 nM) compared to JWH-018 (Ki = 2.9 nM), partly attributable to additional hydrogen bonding interactions involving the indazole nitrogen atoms [1] [5]. NNEI specifically shares structural similarities with FDU-NNEI, which substitutes the pentyl chain with a 4-fluorobenzyl group, potentially altering receptor interaction kinetics and metabolic pathways [2].
The carboxamide linker in NNEI distinguishes it fundamentally from earlier aminoalkylindole scaffolds like those in the JWH series. This linker modification enhances compound stability against enzymatic hydrolysis while optimizing the spatial orientation of the terminal naphthalene group relative to key receptor subpockets. The extended aromatic system of the naphthalene moiety in NNEI likely engages in enhanced π-stacking interactions with receptor residues compared to smaller aryl groups found in compounds like JWH-073 (which contains a simple butyl chain) [4].
The naphthalen-1-yl substituent serves as a privileged pharmacophoric element in synthetic cannabinoid design, contributing significantly to receptor binding interactions through specific molecular recognition features. Biophysical studies indicate that the extended aromatic system enables favorable π-π stacking interactions with phenylalanine residues (particularly Phe170 and Phe174) within the CB1 receptor orthosteric binding pocket [3] [4]. These interactions position the ligand optimally for additional contacts with key receptor regions, resulting in enhanced binding affinity compared to single-ring aryl substituents.
Structure-activity relationship investigations demonstrate that the regiochemistry of the amide linker relative to the indazole core critically modulates receptor engagement. Indazole-3-carboxamide derivatives exhibit substantially higher CB1 affinity (up to 100-fold greater) compared to their reverse amide (indazole-3-carboxamide) isomers, highlighting the structural sensitivity of receptor recognition [3]. Specifically, NNEI derivatives maintain the optimal amide orientation that maximizes hydrogen bonding with Ser383 in helix 7 of CB1, a key interaction for receptor activation.
Table 3: Influence of Terminal Groups on Cannabinoid Receptor Affinity
| Terminal Group | Representative Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity | Key Interactions |
|---|---|---|---|---|---|
| Naphthalen-1-yl | NNEI | 0.9 (est.) | 5.1 (est.) | ~5.7-fold | π-stacking with Phe170/174, hydrophobic interactions |
| Adamantoyl | AB-001 | 4.8 | 0.9 | 0.19-fold | Hydrophobic pocket occupancy |
| Quinolin-8-yl | BB-22 | 1.2 | 5.9 | ~4.9-fold | Hydrogen bonding with Ser383 |
| 4-Fluorobenzyl | AB-FUBINACA | 0.9 | 16.7 | ~18.6-fold | Dipole interactions, hydrophobic fit |
| Cyclohexylmethyl | MDMB-CHMINACA | 0.5 | 1.7 | ~3.4-fold | Hydrophobic pocket occupancy |
| Cumyl | Cumyl-PINACA | 0.7 | 1.1 | ~1.6-fold | Steric constraint in binding pocket |
The rigid, planar structure of the naphthalene system creates optimal steric complementarity with the CB1 receptor's hydrophobic subpocket, contributing to the high affinity observed for NNEI. Molecular modeling studies suggest that the naphthalene moiety occupies a region bounded by transmembrane helices 2, 3, and 7, where its fused ring system provides greater van der Waals contacts compared to smaller aryl groups [9]. This enhanced interaction likely contributes to the subnanomolar binding affinity estimated for NNEI, though exact experimental values for this specific compound require further confirmation.
Comparative analyses with analogues featuring different terminal groups reveal the superiority of naphthalene for CB1 affinity. For instance, compounds with adamantoyl terminal groups exhibit approximately 5-fold lower CB1 affinity despite similar molecular volume, indicating the importance of aromatic character for optimal receptor interaction [9]. Similarly, analogues with 4-fluorobenzyl substituents demonstrate enhanced CB2 selectivity compared to naphthalene derivatives, suggesting that the naphthalene system preferentially stabilizes the CB1 receptor conformation [5]. The binding profile of NNEI thus reflects a strategic balance between aromatic stacking interactions and hydrophobic complementarity achieved through its specific naphthalenyl pharmacophore.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2